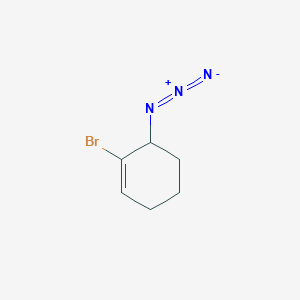

6-Azido-1-bromocyclohex-1-ene

Description

Contextualization of Azido- and Bromo-Substituted Cyclohexenes as Synthetic Intermediates

Azido- and bromo-substituted cyclohexenes are valuable building blocks in organic synthesis. The azide (B81097) group serves as a versatile precursor to amines through reduction or can participate in various cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition to form triazoles. nih.gov The vinyl bromide moiety, on the other hand, is a key functional group for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions.

The combination of these functionalities on a cyclohexene (B86901) ring allows for the stereocontrolled introduction of nitrogen and the subsequent construction of complex polycyclic systems. For instance, azido-bromocyclohexene derivatives have been utilized in the synthesis of aminocyclitols and their phosphates, which are important motifs in biologically active molecules. wikipedia.org

Significance of Bifunctional Halogenoazides in Diverse Synthetic Strategies

Bifunctional reagents, such as halogenoazides, offer an atom-economical approach to increasing molecular complexity. beilstein-journals.org The ability to perform multiple, distinct chemical transformations from a single substrate simplifies synthetic routes and reduces waste. In the case of 6-azido-1-bromocyclohex-1-ene (B6263198), the vinyl bromide and the azide group can react orthogonally, allowing for a stepwise functionalization.

For example, the azide can be made to react first, leaving the vinyl bromide intact for a subsequent cross-coupling reaction. Conversely, the vinyl bromide can be functionalized first, followed by transformation of the azide. This bifunctionality is crucial in the synthesis of N-heterocycles, where the controlled introduction of substituents is paramount. d-nb.info The development of bifunctional catalysts has further expanded the utility of such substrates, enabling complex cascade reactions in a single pot. beilstein-journals.org

Overview of Research Trajectories for Unsaturated Halogenoazides

Research into unsaturated halogenoazides, a class to which this compound belongs, is driven by their potential in synthesizing novel heterocyclic compounds. A significant area of investigation is their participation in cycloaddition reactions. Vinyl azides, for instance, can undergo [3+2] cycloadditions, serving as precursors to various nitrogen-containing five-membered rings. mdpi.com

Furthermore, the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been explored with dienes and dienophiles containing azide and halide functionalities. wikipedia.orgsigmaaldrich.com These reactions allow for the rapid construction of complex, functionalized cyclohexene and bicyclic systems. wikipedia.org The resulting products can then be further elaborated into a variety of molecular scaffolds. Current research often focuses on developing catalytic and stereoselective methods for these transformations to enhance their efficiency and applicability in target-oriented synthesis. beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

6-azido-1-bromocyclohexene |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-1-2-4-6(5)9-10-8/h3,6H,1-2,4H2 |

InChI Key |

ABUJKRREYFXJSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)N=[N+]=[N-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Azido 1 Bromocyclohex 1 Ene and Analogous Structures

Approaches to Azido-Functionalization in Cyclohexene (B86901) Systems

The incorporation of an azide (B81097) group onto a cyclohexene scaffold can be achieved through several strategic approaches. These methods primarily involve the reaction of a suitably functionalized cyclohexene precursor with an azide source. The choice of method often depends on the desired regiochemistry and stereochemistry of the final product, as well as the nature of the starting material.

Nucleophilic Substitution Strategies for Azide Introduction

One of the most direct methods for introducing an azide group is through nucleophilic substitution, where a leaving group on the cyclohexene ring is displaced by an azide anion. at.uamasterorganicchemistry.com

The reaction of an appropriate alkyl halide with an azide salt, such as sodium azide (NaN₃), is a fundamental and widely used method for the synthesis of organic azides. masterorganicchemistry.comscribd.com In the context of cyclohexene systems, an allylic halide can serve as the electrophile. The azide ion, being a potent nucleophile, readily displaces the halide leaving group via an Sₙ2 mechanism. masterorganicchemistry.com This approach is generally efficient and proceeds under relatively mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

For the synthesis of 6-azido-1-bromocyclohex-1-ene (B6263198), a potential precursor would be a dihalocyclohexene, where one of the halogens is allylic and susceptible to nucleophilic attack by the azide ion. The stability of the resulting vinyl azide is a key consideration in this synthetic design.

A study on the synthesis of azido-conduritol B derivatives demonstrated the displacement of a bromide from a bromocyclohexenediol derivative using sodium azide, ammonium (B1175870) chloride, and a solvent system of DME, water, and ethanol. psu.edu This highlights the utility of nucleophilic substitution for introducing the azide group in functionalized cyclohexene rings.

| Reactant | Reagents | Product | Yield | Reference |

| Dibromocyclohexenediol derivative | NaN₃, NH₄Cl, DME/H₂O/EtOH | Azido-conduritol B derivative | 41% (over four steps) | psu.edu |

When dealing with more complex cyclohexene systems, the regioselectivity and stereoselectivity of the azide displacement become critical factors. In allylic systems, the possibility of Sₙ2' reactions exists, which can lead to a mixture of products. The choice of reaction conditions, including the solvent and the nature of the leaving group, can influence the outcome.

Stereochemically, the Sₙ2 reaction proceeds with inversion of configuration at the stereocenter. This is a powerful tool for controlling the stereochemistry of the final product, provided a stereochemically pure starting material is used.

Ring-Opening Reactions of Cyclohexene Epoxides with Azide Reagents

The ring-opening of epoxides with nucleophiles is a versatile and stereospecific method for the synthesis of 1,2-difunctionalized compounds. masterorganicchemistry.comresearchgate.net Cyclohexene oxide, readily prepared from the epoxidation of cyclohexene, serves as a common starting material for this approach. wikipedia.org The reaction with azide reagents, such as sodium azide or trimethylsilyl (B98337) azide (TMSN₃), yields azidoalcohols. cmu.edumdpi.com

The reaction is typically carried out in the presence of a proton source or a Lewis acid to activate the epoxide ring. researchgate.netcmu.edu The use of water as a solvent has been shown to be effective and can be pH-controlled to influence reactivity and regioselectivity. cmu.edu

The ring-opening of epoxides by nucleophiles generally proceeds via an Sₙ2 mechanism, resulting in an anti-periplanar attack of the nucleophile on one of the epoxide carbons. cmu.edu This leads to the formation of a trans-1,2-azidoalcohol from cyclohexene oxide. cmu.edu The stereochemistry of the resulting azidoalcohol is therefore well-defined and predictable.

For meso-epoxides, asymmetric ring-opening can be achieved using chiral catalysts, such as metal-salen complexes, leading to the formation of enantiomerically enriched azidoalcohols. mdpi.comscielo.org.mx This method provides access to chiral building blocks for the synthesis of complex molecules.

In a study on the azidolysis of cyclohexene oxide in water, it was found that at a pH of 9.5, the reaction with sodium azide yielded the trans-azidohydrin as the sole product in 90% yield. cmu.edu This demonstrates the high stereoselectivity of the reaction.

| Epoxide | Reagent | Product | Yield | Stereochemistry | Reference |

| Cyclohexene oxide | NaN₃ in H₂O (pH 9.5) | trans-2-Azidocyclohexanol | 90% | trans | cmu.edu |

| meso-Cyclohexene oxide | TMSN₃, Cr(III)salen complex | Chiral trans-2-azidocyclohexanol | High | Enantioselective | mdpi.comscielo.org.mx |

Oxidative Azidation of Enol Ethers

A more advanced method for introducing an azide group involves the oxidative azidation of enol ethers. This approach offers a different regiochemical outcome compared to the methods described above, leading to the formation of α-azido ketones.

One such method involves the reaction of triisopropylsilyl enol ethers with an azide source in the presence of an oxidizing agent. semanticscholar.org This direct synthesis of α-azido ketones avoids the need for nucleophilic substitution of a halogen. Another approach utilizes hypervalent iodine reagents to generate enolonium species from ketone enolates, which can then be trapped with an azide nucleophile like trimethylsilyl azide. researchgate.net

While not directly leading to this compound, these methods are relevant for the synthesis of analogous structures containing both an azide and a carbonyl group within the cyclohexene ring system. For instance, the oxidative azidation of a cyclohexene-derived enol ether could potentially yield an azidocyclohexenone. semanticscholar.org

Magnus and coworkers developed a method for the oxidative azidation of triisopropylsilyl enol ethers for the direct synthesis of α-azido ketones. semanticscholar.org This methodology was shown to be applicable to the formation of 2-azido-2-methylcyclohexanone.

| Substrate | Conditions | Product | Reference |

| Triisopropylsilyl enol ether of 2-methylcyclohexanone | Oxidative azidation | 2-Azido-2-methylcyclohexanone | semanticscholar.org |

Preparation of Azido (B1232118) Ketone Precursors and Subsequent Transformations

The synthesis of α-azido ketones is a critical step in accessing intermediates for more complex nitrogen-containing molecules. These compounds serve as valuable precursors due to the versatile reactivity of both the ketone and the azide functional groups. researchgate.net A primary route to α-azido ketones, such as 2-azidocyclohexanone (B8612779), involves the nucleophilic substitution of an α-halo ketone with an azide salt, like sodium azide. For instance, α-bromo ketones can be converted to their corresponding α-azido ketones. nih.gov This reaction proceeds via an SN2 mechanism, where the azide ion displaces the bromide. nih.gov

Another approach involves the direct oxidative azidation of ketone enolates or silyl (B83357) enol ethers. For example, 2-azidocyclohexanone was synthesized from cyclohexene using an iodinane reagent. researchgate.net The high enol content of certain dicarbonyl systems also permits direct oxidative azidation. researchgate.net These azido ketone precursors can then be subjected to further transformations. The ketone functionality allows for olefination or reduction followed by elimination to install the double bond, while the azide group can be used in cycloadditions or reduced to an amine. For instance, α-azido ketones can be converted to (Z)-β-(acyloxy)vinyl azides through selective enol acylation, which can then undergo further reactions like intramolecular aza-Wittig reactions to form heterocyclic systems. nih.gov

| Precursor | Reagent | Product | Yield (%) | Reference |

| α-Bromo Ketone | Sodium Azide | α-Azido Ketone | 52-88 | nih.gov |

| Cyclohexene | Iodinane Reagent | 2-Azidocyclohexanone | Not specified | researchgate.net |

| β-Chloro/Bromo-vinyl Ketones | Sodium Azide | Azido Vinyl Ketone | Not specified | nih.gov |

This table summarizes common methods for preparing azido ketone precursors.

Enzyme-Catalyzed Azidation Approaches for Chiral Azidoalcohols

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods, including enzyme-catalyzed reactions. Enzymes offer high stereoselectivity under mild conditions. In the context of preparing chiral azidoalcohols, which are valuable precursors for compounds like this compound, enzymatic resolutions are particularly useful.

A common strategy involves the kinetic resolution of a racemic mixture of azidoalcohols. For example, the synthesis of optically pure (1S,2R) and (1R,2S)-trans-2-azidocyclohexanol has been achieved through lipase-catalyzed acylation. researchgate.net Lipases can selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated azidoalcohols, both in high enantiomeric purity. These separated chiral azidoalcohols can then serve as precursors for the enantiospecific synthesis of target molecules. While direct enzymatic azidation is less common, the use of enzymes to produce chiral synthons is a powerful indirect approach. For instance, b-N-acetylhexosaminidases have been shown to use glycosyl azides as efficient glycosyl donors in transglycosylation reactions, demonstrating the compatibility of the azide group with enzymatic processes. cuni.cz Additionally, alcohol dehydrogenases from various microorganisms, such as Pseudomonas sp., are known to be involved in the metabolism of cyclohexanol, catalyzing its oxidation to cyclohexanone, indicating enzymatic activity on cyclohexyl rings. nih.govnih.gov

| Enzyme Type | Reaction | Substrate | Outcome | Reference |

| Lipase (B570770) | Kinetic Resolution (Acylation) | Racemic trans-2-azidocyclohexanol | Separation of enantiomers | researchgate.net |

| b-N-acetylhexosaminidase | Transglycosylation | Glycosyl Azide | Efficient glycosyl donation | cuni.cz |

| Alcohol Dehydrogenase | Oxidation | Cyclohexanol | Cyclohexanone formation | nih.govnih.gov |

This table provides examples of enzyme-catalyzed reactions relevant to the synthesis of chiral azidoalcohols.

Strategies for Bromine Introduction in Cyclohexene Skeletons

Electrophilic bromination is a fundamental method for introducing bromine into alkenes. The reaction of cyclohexene with molecular bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading stereoselectively to the trans-1,2-dibromocyclohexane (B146542) product. masterorganicchemistry.com While this method is effective for vicinal dihalogenation, obtaining the desired vinyl bromide (1-bromocyclohex-1-ene) requires a subsequent elimination step.

Alternative brominating agents and conditions have been developed to offer safer and more selective protocols. mdpi.com Reagents such as N-bromosuccinimide (NBS) are often used for allylic bromination, but under different conditions, can also serve as a source for electrophilic bromine. To avoid the direct handling of hazardous molecular bromine, methods involving the in situ generation of Br₂ have been developed. One such green chemistry approach uses a bromide/bromate couple or the oxidation of potassium bromide with an oxidant like orthoperiodic acid under mild conditions. researchgate.net These methods can be applied to a range of alkenes, providing an effective means for bromination. researchgate.net

| Substrate | Brominating Agent | Solvent | Product | Key Feature | Reference |

| Cyclohexene | Br₂ | CCl₄ or CH₂Cl₂ | trans-1,2-dibromocyclohexane | Anti-addition | masterorganicchemistry.com |

| Alkenes/Aromatics | HBr/NaOCl (in situ Br₂) | Various | Brominated compounds | Continuous flow, enhanced safety | mdpi.com |

| Alkenes/Alkynes | KBr/H₅IO₆ | CH₃CN/H₂O | Vicinal dibromides | Mild conditions, high yield | researchgate.net |

This table illustrates various electrophilic bromination methods for cyclohexene and related structures.

An alternative to electrophilic addition for synthesizing vinyl halides is the halogenation of ketone enolates. This strategy begins with a ketone, such as cyclohexanone. In the presence of a base, the ketone can be deprotonated at the α-carbon to form a nucleophilic enolate ion. masterorganicchemistry.comlibretexts.org The subsequent reaction of this enolate with a halogen source, like Br₂, results in the formation of an α-haloketone. libretexts.orglibretexts.org

A challenge with base-promoted halogenation is the tendency for overreaction. libretexts.orglibretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the α-haloketone more susceptible to further deprotonation and halogenation, potentially leading to polyhalogenated products. libretexts.org To achieve monohalogenation, it is often preferable to use acid-catalyzed conditions or to irreversibly form the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before introducing the halogenating agent. masterorganicchemistry.com The resulting α-bromoketone can then be converted to the target vinyl bromide through subsequent elimination reactions.

| Carbonyl Type | Base/Catalyst | Halogen Source | Intermediate | Key Consideration | Reference |

| Aldehyde/Ketone | Base (e.g., OH⁻) | Br₂, Cl₂, I₂ | Enolate ion | Prone to polyhalogenation | libretexts.orglibretexts.org |

| Unsymmetrical Ketone | Strong Base (e.g., LDA) | Br₂ | Kinetically-formed enolate | Controlled monohalogenation | masterorganicchemistry.com |

| Carboxylic Acid | PBr₃ (catalyst) | Br₂ | Acyl bromide | Hell-Volhard-Zelinskii reaction | ucsb.edu |

This table outlines methods for the halogenation of enolates to produce α-halo carbonyl compounds.

Organometallic reagents provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound via a bromocyclohexenyl zinc bromide intermediate is not extensively documented, the principles of organometallic chemistry suggest its feasibility. The synthesis of a vinyl organometallic species like 1-bromocyclohex-1-enylzinc bromide could potentially be achieved through several routes, such as the reaction of a 1,1-dibromocyclohexane (B76172) derivative with a zinc reagent or via halogen-metal exchange.

Once formed, such an organozinc reagent would be a potent nucleophile. However, for the synthesis of a vinyl bromide, an organometallic approach is more commonly used in cross-coupling reactions where the organometallic component (e.g., an organozinc or organotin species) is coupled with an electrophile. Alternatively, zinc bromide (ZnBr₂) itself is widely used as a Lewis acid to mediate reactions, such as the cyclotrimerization of nitriles and ketones to form porous polymers, showcasing its utility in facilitating complex organic transformations. rsc.org The synthesis of zinc bromide for use in these applications can be achieved by reacting metallic zinc with bromine, a process that requires careful temperature control due to the hazardous nature of bromine. google.com

Convergent and Divergent Synthesis of this compound

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated through different reaction pathways to produce a library of related compounds. wikipedia.org This strategy is highly valuable in medicinal chemistry for generating structural diversity. wikipedia.org Starting with a versatile intermediate like 2-cyclohexen-1-one, one could introduce the azide group via conjugate addition. The resulting azido-ketone could then be transformed into the target this compound. Alternatively, the same azido-ketone intermediate could be subjected to different transformations to yield a variety of other azido-cyclohexene analogs, demonstrating a divergent approach from a central building block.

| Synthesis Strategy | Description | Application to this compound | Advantage | Reference |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. | Coupling of an azido-cyclohexene fragment with a bromo-cyclohexene fragment. | Higher overall yield, efficiency. | wikipedia.orgresearchgate.net |

| Divergent | A common intermediate is used to generate a library of structurally related compounds. | Using an azido-ketone precursor to synthesize the title compound and other analogs. | Efficient for creating molecular diversity. | wikipedia.orgnumberanalytics.com |

This table compares convergent and divergent synthetic strategies as they could be applied to the synthesis of this compound.

Sequential Functional Group Installation

A logical and common approach to synthesizing complex molecules is the stepwise introduction of functional groups. For this compound, this would likely involve the initial formation of a cyclohexene ring with appropriate precursors, followed by the sequential installation of the bromo and azido groups.

A plausible pathway could start from cyclohexene itself. The introduction of a bromine atom at the allylic position can be achieved through radical bromination using a reagent like N-bromosuccinimide (NBS). This would yield 3-bromocyclohexene (B24779). Subsequent reaction of 3-bromocyclohexene with an azide source, such as sodium azide (NaN₃), could proceed via an Sₙ2 or Sₙ2' mechanism to introduce the azide group. However, controlling the regioselectivity of the azide attack to favor the desired 6-azido product over the 4-azido isomer would be a significant challenge.

Alternatively, a strategy starting from a pre-functionalized cyclohexene, such as a cyclohexenol (B1201834), could offer better control. For instance, the synthesis of azido-conduritol B derivatives has been achieved from diol precursors derived from p-benzoquinone. psu.edu This methodology involves epoxidation, followed by a regioselective ring-opening with an azide nucleophile. psu.edu A similar strategy could be envisioned where a suitable brominated cyclohexenol is subjected to azidation.

Another established method involves the bromination and subsequent azidation of a cyclohexene end-group on a polymer chain. researchgate.net This process first uses potassium bromide (KBr) and iodic acid (HIO₃) for the bromination, followed by substitution with an azide. researchgate.net While this is on a polymer support, the fundamental transformation of a cyclohexene double bond to a dibromo derivative, and then to a diazido derivative, demonstrates the feasibility of this chemical sequence on the cyclohexene core. researchgate.net

One-Pot Multicomponent Approaches

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and atom economy by avoiding the isolation of intermediates. For this compound, a one-pot approach would ideally involve the simultaneous or sequential addition of reagents to a cyclohexene precursor to form the desired product in a single reaction vessel.

A potential one-pot strategy could be the azidobromination of cyclohexene. This type of reaction, known as haloazidation, is a powerful method for the difunctionalization of alkenes. Typically, this involves the reaction of an alkene with a source of electrophilic bromine (e.g., N-bromosuccinimide) and an azide source (e.g., sodium azide or trimethylsilyl azide (TMSN₃)). The reaction proceeds via a bromonium ion intermediate, which is then opened by the azide nucleophile. In the case of cyclohexene, this would lead to a 1,2-difunctionalized product, specifically trans-1-azido-2-bromocyclohexane. To obtain the target vinylic bromide, subsequent elimination of HBr would be necessary, which adds a step and complexity to a true one-pot process.

More sophisticated one-pot protocols have been developed for synthesizing 1,2,3-triazoles starting from alkenes, which involve an initial azidosulfenylation of the double bond followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Although the final product is different, the initial step showcases the ability to functionalize an alkene with an azide group in a one-pot sequence. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The success of any synthetic route to this compound, whether sequential or one-pot, would be highly dependent on the careful optimization of reaction conditions. Key factors include the choice of solvent, temperature, pressure, and the use of catalysts.

Solvent Effects on Reaction Outcomes

The solvent plays a crucial role in chemical reactions, influencing reactant solubility, reaction rates, and even the stereochemical and regiochemical outcome.

In electrophilic addition reactions to alkenes, the solvent can act as a nucleophile. For example, the bromination of cyclohexene in the presence of a nucleophilic solvent like acetonitrile (B52724) can lead to the formation of solvent-incorporated products, such as trans-1-(N-acetylamino)-2-bromocyclohexane, instead of the expected dibromo adduct. researchgate.net Therefore, for a clean azidobromination, a non-nucleophilic solvent would be essential. Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) are common choices for such transformations.

For substitution reactions, solvent polarity is a key consideration. The Sₙ2 displacement of a bromide with an azide ion is generally favored in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. rsc.org In contrast, protic solvents can hydrogen-bond with the azide anion, reducing its nucleophilicity.

Recent research has also explored the use of less conventional solvents. For instance, deep eutectic solvents (DESs) have been used as media for thermal azide-alkene cycloaddition reactions, offering advantages in terms of cost and environmental friendliness. rsc.orgrsc.org The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to enhance enantioselectivity in certain catalytic reactions by forming strong hydrogen bonds. acs.org

Table 1: Potential Solvent Effects on Key Reaction Steps

| Reaction Step | Solvent Type | Rationale | Potential Solvents |

|---|---|---|---|

| Electrophilic Bromination | Non-polar, Aprotic | To prevent solvent participation and side reactions. | Dichloromethane, Carbon Tetrachloride |

| Nucleophilic Azidation (Sₙ2) | Polar, Aprotic | To enhance the nucleophilicity of the azide anion. | DMF, DMSO, Acetonitrile |

| Radical Reactions | Non-polar | To minimize interference with radical propagation. | Benzene, Carbon Tetrachloride |

Temperature and Pressure Dependencies

Temperature is a critical parameter that directly affects reaction rates. Higher temperatures generally increase the rate of reaction but can also lead to decomposition of thermally sensitive compounds like organic azides or promote side reactions. For instance, thermal azide-alkene cycloadditions often require elevated temperatures (60-90 °C), but higher temperatures can lead to the decomposition of the resulting triazoline product. rsc.org The synthesis of aziridines from alkenes and azides via uncatalyzed thermal routes also highlights the importance of temperature control to manage the formation and reactivity of nitrene intermediates. researchgate.net

Pressure is less commonly a key variable in the synthesis of such compounds unless gaseous reagents are involved or if the reaction mechanism involves a significant change in volume. For most solution-phase reactions discussed here, atmospheric pressure would be standard.

Catalyst Systems in Preparation Methods

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Metal Catalysis: Transition metals are widely used to catalyze the functionalization of alkenes.

Copper catalysts (e.g., CuI, Cu(OAc)₂) are extensively used in azide chemistry, most notably in the CuAAC or "click" reaction. nih.gov Copper has also been employed for the C-H azidation of arenes and heterocycles. rsc.org

Palladium catalysts (e.g., Pd(TFA)₂) have been utilized for the oxidative diazidation of unactivated alkenes. mdpi.com

Rhodium catalysts are known to catalyze cyclopropanation and C-H functionalization reactions, and could potentially be adapted for azidations. mdpi.com

Iron catalysts (e.g., FeCl₃) have been reported for the azidation of benzylic acetates. mdpi.com

Phase-Transfer Catalysis: For reactions involving two immiscible phases, such as an aqueous solution of sodium azide and an organic solution of a brominated cyclohexene, a phase-transfer catalyst (PTC) can be highly effective. Chiral quaternary ammonium salts have been used as PTCs to achieve enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones. acs.orgorganic-chemistry.org A similar approach could potentially be applied to control the stereochemistry of the azidation step.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative. While specific examples for azidobromination are scarce, organocatalysts are used in a vast array of transformations and could be developed for this purpose.

Table 2: Potential Catalyst Systems for Synthesis

| Catalyst Type | Specific Example | Target Reaction | Reference |

|---|---|---|---|

| Transition Metal (Palladium) | Pd(TFA)₂, NFSI (oxidant) | Oxidative Diazidation of Alkenes | mdpi.com |

| Transition Metal (Copper) | CuI, K₂CO₃ | Synthesis of Thiotriazoles from Azides | mdpi.com |

| Transition Metal (Iron) | FeCl₃, AgOTf | Azidation of Benzylic Acetates | mdpi.com |

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Azido (B1232118) Group

The reactivity of 6-Azido-1-bromocyclohex-1-ene (B6263198) would be dominated by the azido (-N₃) functional group, which is known to participate in a variety of powerful chemical transformations, most notably cycloaddition reactions. The electronic structure of the azide (B81097) allows it to act as a 1,3-dipole, making it an ideal partner for reactions with various unsaturated systems (dipolarophiles).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used "click chemistry" reaction that joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. mdpi.com

General Mechanism: The reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

Hypothetical Application to this compound: If this compound were to react with a generic terminal alkyne (e.g., Phenylacetylene) under standard CuAAC conditions (a Cu(I) source like CuSO₄/sodium ascorbate), it would be expected to produce the corresponding 1-(1-bromocyclohex-1-en-6-yl)-4-phenyl-1H-1,2,3-triazole.

Hypothetical Reaction Data: A representative data table for a typical CuAAC reaction is shown below for illustrative purposes. No such data exists specifically for this compound in the searched literature.

Table 1: Illustrative Example of CuAAC Reaction Conditions| Entry | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| 2 | Propargyl alcohol | CuI, DIPEA | THF | Room Temp | >95 |

The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a complementary reaction to CuAAC. It selectively produces the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgchalmers.se A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted triazoles. nih.gov

General Mechanism: The mechanism of RuAAC is distinct from CuAAC and is proposed to involve the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and alkyne. organic-chemistry.orgnih.gov This intermediate then undergoes reductive elimination to form the 1,5-triazole product and regenerate the ruthenium catalyst. organic-chemistry.org Commonly used catalysts include complexes like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgresearchgate.net

Hypothetical Application to this compound: Reacting this compound with Phenylacetylene under RuAAC conditions would be expected to yield the 1-(1-bromocyclohex-1-en-6-yl)-5-phenyl-1H-1,2,3-triazole isomer, the alternative regioisomer to the one formed via CuAAC.

Hypothetical Reaction Data: The table below illustrates typical conditions for RuAAC reactions. No specific data for this compound was found.

Table 2: Illustrative Example of RuAAC Reaction Conditions| Entry | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | CpRuCl(PPh₃)₂ | Benzene | 80 | >90 |

| 2 | 1-Phenyl-1-propyne | CpRuCl(COD) | Toluene | 100 | >90 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free reaction between an azide and a strained cyclic alkyne, typically a derivative of cyclooctyne. d-nb.infomagtech.com.cn The reaction is driven by the release of ring strain in the cycloalkyne, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst. magtech.com.cnenamine.net This has made SPAAC an invaluable tool in bioconjugation and materials science. d-nb.info

General Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile). d-nb.info The rate of the reaction is highly dependent on the structure of the cyclooctyne, with derivatives like dibenzoazacyclooctyne (DBCO) showing exceptional reactivity. enamine.net

Hypothetical Application to this compound: It is expected that this compound would react readily with a strained alkyne like a BCN (bicyclo[6.1.0]non-4-yne) or DBCO derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at room temperature to afford the corresponding fused triazole product. enamine.netrsc.org

Hypothetical Reaction Data: The table below illustrates typical reactants for SPAAC. No specific data for this compound was found.

Table 3: Common Cycloalkynes Used in SPAAC| Cycloalkyne Abbreviation | Full Name | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

|---|---|---|

| BCN | Bicyclo[6.1.0]non-4-yne | ~0.1 - 1.0 |

| DIBAC/DBCO | Dibenzoazacyclooctyne | ~1.0 - 10.0 |

| DIFO | Difluorinated Cyclooctyne | ~0.4 |

The intramolecular 1,3-dipolar cycloaddition between an azide and an alkene (also known as the Logothetis reaction) is a method for synthesizing nitrogen-containing bicyclic systems. researchgate.net The reaction typically requires thermal activation to induce the azide to react with the tethered alkene, forming an unstable triazoline intermediate. This intermediate often spontaneously loses nitrogen gas (N₂) to form an aziridine (B145994) or rearranges to form an imine. researchgate.net

Hypothetical Application to this compound: For this reaction to occur, a derivative of this compound would first need to be synthesized that contains an appropriately positioned alkene. For example, if an alkenyl chain were attached at a suitable position on the cyclohexene (B86901) ring, heating the molecule in an inert solvent like toluene or xylene could potentially trigger an intramolecular cycloaddition. researchgate.net The structure of the final product would depend on the length and position of the tether connecting the azide and the alkene. researchgate.net

Beyond alkynes, the azido group can undergo 1,3-dipolar cycloadditions with alkenes (olefins) as dipolarophiles. wikipedia.org These reactions typically require higher temperatures than their alkyne counterparts and often result in the formation of Δ²-triazoline rings. The reaction can be influenced by the electronics of the alkene; electron-deficient alkenes tend to be more reactive. nih.gov

General Mechanism: This is a concerted pericyclic reaction where the azide adds across the double bond of the alkene to form a five-membered triazoline ring. wikipedia.org The stereochemistry of the alkene is generally retained in the product. wikipedia.org

Hypothetical Application to this compound: this compound would be expected to react with an electron-deficient alkene, such as dimethyl maleate or acrylonitrile, upon heating in an appropriate solvent. This would lead to the formation of a bicyclic system containing a triazoline ring fused to the cyclohexene core.

Reduction of the Azido Moiety

Reactions Involving the Vinylic Bromine Atom

The vinylic bromine atom in this compound is attached to an sp²-hybridized carbon of the double bond. This imparts a different reactivity profile compared to an alkyl bromide. Vinylic halides are generally less reactive towards nucleophilic substitution reactions. However, they are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings, which are not detailed in the provided search results but are general knowledge for vinylic halides, would be expected to proceed at the vinylic bromine position. These reactions would allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, further enhancing the synthetic utility of this compound.

Nucleophilic Substitution Reactions on Vinylic Halides

Vinylic halides, such as the 1-bromo group in this compound, are generally unreactive toward classical bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution pathways. The SN2 mechanism is disfavored due to the high energy required for a nucleophile to approach and invert the sp²-hybridized carbon center, as well as the steric hindrance from the ring structure. The formation of a highly unstable vinylic carbocation intermediate makes the SN1 pathway energetically unfavorable.

However, substitution can potentially occur under specific conditions through alternative mechanisms such as addition-elimination or elimination-addition (benzyne-type) pathways, though these often require harsh conditions or very strong bases. In the context of this compound, the allylic position of the azide group presents an alternative site for nucleophilic attack. Nucleophilic displacement of the azide group at the C6 position is generally more kinetically favorable than substitution at the vinylic C1 position. nih.gov

Elimination Reactions for Diene Formation

The elimination of hydrogen bromide (HBr) from this compound can lead to the formation of a conjugated cyclohexadiene system. This reaction typically proceeds via an E2 mechanism, requiring a strong, non-nucleophilic base to abstract a proton from a carbon adjacent to the carbon-bromine bond.

In this specific molecule, proton abstraction can occur from either the C2 or C6 position.

1,2-Elimination: Abstraction of a proton from the C2 position would yield 6-azidocyclohexa-1,3-diene.

1,6-Elimination: Abstraction of the allylic proton from the C6 position would result in 1-azidocyclohexa-1,5-diene.

Electrophilic Addition Reactions Across the Alkene Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. libretexts.org The reaction is initiated by the attack of the electron-rich π-bond on an electrophile. youtube.com

When an electrophilic halogen, such as bromine (Br₂), approaches the double bond, the π electrons of the alkene attack one bromine atom, displacing the other as a bromide ion. libretexts.org Concurrently, a lone pair of electrons from the attacking bromine atom forms a bond back to the other carbon of the original double bond. lumenlearning.com This process results in the formation of a three-membered ring intermediate known as a cyclic bromonium ion. lumenlearning.comlibretexts.orgyoutube.com This bridged intermediate is crucial in determining the stereochemical outcome of the reaction, as it shields one face of the former double bond. libretexts.orgyoutube.com

In the case of an unsymmetrical intermediate, the nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops during the SN2 transition state. For this compound, the initial bromonium ion's carbons are C1 and C2. The attack of the bromide nucleophile will lead to the formation of a vicinal dibromide, with the final product being a tri-substituted cyclohexane (B81311) derivative with a defined trans stereochemistry between the newly added bromine atoms.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The vinylic bromide functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the vinylic bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly versatile for creating new carbon-carbon single bonds and is tolerant of a wide variety of functional groups. The reaction of this compound with an arylboronic acid would yield a 1-aryl-6-azidocyclohex-1-ene derivative. scispace.com

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄ (2-5%) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 1-Aryl-6-azidocyclohex-1-ene |

| Vinylboronic Ester | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | THF | 6-Azido-1-vinylcyclohex-1-ene |

| Alkylborane | PdCl₂(PCy₃)₂ (2%) | K₃PO₄ | DME | 1-Alkyl-6-azidocyclohex-1-ene |

This table represents typical conditions for Suzuki-Miyaura reactions involving vinylic bromides; specific conditions for this compound would require experimental optimization.

Heck Reaction: The Heck reaction couples the vinylic bromide with an alkene, such as an acrylate or styrene, using a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the vinylic position and typically results in the substitution of a hydrogen atom on the coupling partner alkene. libretexts.org The reaction generally exhibits high trans selectivity in the product. organic-chemistry.org

| Alkene Partner | Catalyst (mol%) | Base | Solvent | Product Type |

| Styrene | Pd(OAc)₂ (2%), PPh₃ (4%) | Et₃N | DMF, MeCN | 1-(2-phenylvinyl)-6-azidocyclohex-1-ene |

| n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ | Acetonitrile | Butyl (E)-3-(6-azidocyclohex-1-en-1-yl)acrylate |

| Cyclohexenone | Pd(OAc)₂ (5%) | KF | DMF | 3-(6-Azidocyclohex-1-en-1-yl)cyclohex-2-en-1-one |

This table represents typical conditions for Heck reactions involving vinylic bromides; specific conditions for this compound would require experimental optimization. researchgate.net

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the vinylic bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This is a highly efficient method for synthesizing conjugated enynes.

| Alkyne Partner | Catalyst System | Base | Solvent | Product Type |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%), CuI (3%) | Et₃N, Diisopropylamine | THF, DMF | 6-Azido-1-(phenylethynyl)cyclohex-1-ene |

| 1-Hexyne | Pd(PPh₃)₄ (4%), CuI (5%) | Piperidine | Toluene | 1-(Hex-1-yn-1-yl)-6-azidocyclohex-1-ene |

| Trimethylsilylacetylene | Pd(OAc)₂ (2%), XPhos (4%), CuI (5%) | Cs₂CO₃ | Dioxane | 6-Azido-1-((trimethylsilyl)ethynyl)cyclohex-1-ene |

This table represents typical conditions for Sonogashira reactions involving vinylic bromides; specific conditions for this compound would require experimental optimization.

Interplay and Chemoselectivity between Azido and Bromo functionalities

The presence of both an azide and a vinylic bromide in the same molecule necessitates careful consideration of chemoselectivity. The desired reaction pathway depends on the choice of reagents and conditions.

In Cross-Coupling Reactions: The primary site of reactivity is the carbon-bromine bond. The azide group is often compatible with palladium-catalyzed cross-coupling conditions. Research has shown that even ortho-azidoarylboronic esters can successfully undergo Suzuki coupling using catalysts like Pd(PPh₃)₄ without compromising the azide functionality. nih.govacs.org However, the use of phosphine ligands introduces a potential side reaction: the Staudinger reduction of the azide to an amine or aza-ylide. nih.gov Therefore, the choice of ligand, catalyst loading, and reaction temperature is critical to favor the cross-coupling pathway and minimize reactions at the azide.

In Nucleophilic Reactions: As previously mentioned, the allylic C-N₃ bond is generally more susceptible to nucleophilic substitution than the vinylic C-Br bond. Therefore, reacting the molecule with a nucleophile would likely lead to the displacement of the azide group rather than the bromide.

Reactions Targeting the Azide: The azide group itself can undergo specific transformations. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form triazoles. mdpi.com It can also be reduced to an amine using various reagents, such as H₂/Pd, LiAlH₄, or triphenylphosphine (B44618) (Staudinger reaction). These reactions would typically leave the vinylic bromide intact, provided the conditions are chosen carefully. For example, catalytic hydrogenation might also reduce the double bond unless specific catalysts are used.

Tandem and Cascade Reactions

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient approach to increasing molecular complexity from simple starting materials. The bifunctional nature of this compound makes it an ideal substrate for such processes. The vinyl azide can serve as a precursor to highly reactive intermediates like vinyl nitrenes or 2H-azirines, while the vinyl bromide can participate in various cross-coupling reactions.

One plausible tandem reaction sequence could be initiated by the thermal or photochemical decomposition of the vinyl azide. This process can generate a highly reactive vinyl nitrene intermediate. The vinyl nitrene can then undergo a variety of transformations, including intramolecular C-H insertion or cyclization reactions. For instance, the nitrene could potentially insert into one of the adjacent allylic C-H bonds of the cyclohexene ring, leading to the formation of a bicyclic aziridine derivative.

Alternatively, the vinyl azide can participate in cycloaddition reactions. The reaction of vinyl azides with alkenes is a known strategy for the synthesis of 1,2,3-triazolines. nih.gov In the context of this compound, an intramolecular [3+2] cycloaddition between the azide and the adjacent double bond could be envisioned under specific conditions, leading to a strained, fused triazoline system. Subsequent rearrangement or fragmentation of this intermediate could provide access to novel heterocyclic skeletons.

Another potential cascade pathway involves the initial reaction of the vinyl bromide moiety. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce a substituent at the 1-position of the cyclohexene ring. This initial transformation could be followed by a subsequent intramolecular reaction involving the azide group. For instance, if the coupled substituent contains a tethered alkyne, a subsequent intramolecular azide-alkyne cycloaddition (a "click" reaction) could lead to the formation of a complex, fused heterocyclic system in a one-pot fashion.

The following table outlines hypothetical tandem reactions involving this compound based on the known reactivity of its functional groups.

| Initiating Reaction | Intermediate | Subsequent Reaction | Potential Product Class |

| Thermal/Photochemical decomposition of azide | Vinyl Nitrene | Intramolecular C-H insertion | Bicyclic Aziridines |

| Intramolecular [3+2] Cycloaddition | Fused Triazoline | Rearrangement/Fragmentation | Novel Heterocycles |

| Pd-catalyzed Cross-Coupling at Vinyl Bromide | Substituted Cyclohexene | Intramolecular Azide-Alkyne Cycloaddition | Fused Triazoles |

Stereochemical Investigations of 6 Azido 1 Bromocyclohex 1 Ene Derivatives

Enantioselective and Diastereoselective Synthetic Pathways

The creation of specific stereoisomers of 6-azido-1-bromocyclohex-1-ene (B6263198) requires precise control over the formation of its chiral centers. Enantioselective and diastereoselective syntheses are employed to produce the desired isomer in high purity, avoiding the formation of a racemic mixture.

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials. ddugu.ac.inyoutube.com This approach incorporates a pre-existing stereocenter into the synthetic target, influencing the stereochemical outcome of subsequent reactions. For the synthesis of a this compound derivative, a plausible chiral pool starting material could be a carbohydrate like D-glucose or an amino acid.

For instance, a synthetic sequence could begin with a readily available chiral precursor, such as a derivative of L-rhamnose, to construct the cyclohexene (B86901) ring with a defined stereochemistry at one or more positions. nih.gov The introduction of the bromo and azido (B1232118) functionalities would then be carried out in a way that the initial chirality directs the formation of the new stereocenters. This strategy is effective because the stereochemical information is embedded in the starting material, guiding the entire synthetic route.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This method is highly efficient for establishing stereocenters. In the context of this compound, asymmetric catalysis could be applied to introduce either the bromo or the azido group enantioselectively.

A key strategy is the desymmetrization of a prochiral cyclohexadiene derivative. For example, an asymmetric bromolactonization can be performed on a cyclohexadiene carboxylic acid using N-bromosuccinimide in the presence of a chiral catalyst, such as a cinchona alkaloid derivative like (DHQD)₂PHAL. nih.gov This reaction can produce bromolactone intermediates with high enantiomeric excess (ee). The lactone can then be further manipulated and converted to the target this compound derivative. Similarly, catalytic asymmetric azidation reactions can install the azide (B81097) group with high stereocontrol.

Table 1: Examples of Asymmetric Catalysis for Functionalization of Cyclohexene Precursors

| Reaction Type | Catalyst/Reagent | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Bromolactonization | (DHQD)₂PHAL / NBS | Prochiral Cyclohexadiene Carboxylic Acid | Up to 93% | nih.gov |

| Cation-Directed Cyclization | Chiral Phase-Transfer Catalyst | Aminopyridine-derived imine | High | nih.gov |

Enzymes are highly selective biocatalysts that can distinguish between enantiomers or enantiotopic faces of a molecule. researchgate.net Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. nih.govmdpi.com In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted.

For a precursor to this compound, such as a racemic alcohol, lipase-catalyzed acylation can be employed. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL), are widely used for their high stereoselectivity in non-aqueous media. nih.gov The enzyme would acylate one enantiomer of the alcohol, allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester. This method can yield both the unreacted starting material and the product with very high enantiomeric purity, often approaching 50% conversion. nih.gov

Table 2: Hypothetical Enzymatic Kinetic Resolution of a Racemic 6-Bromo-cyclohex-2-en-1-ol Precursor

| Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Novozym 435 (CAL-B) | Vinyl Acetate | ~50 | >99 | >99 | >200 |

| P. cepacia Lipase (B570770) (PCL) | Isopropenyl Acetate | ~50 | 98 | 97 | ~150 |

Note: Data are illustrative, based on typical lipase performance on similar secondary alcohols. nih.gov

Conformational Analysis of the Cyclohexene Ring

The cyclohexene ring is not planar; it adopts a half-chair conformation to minimize angle and torsional strain. lookchem.comlibretexts.org This puckered structure results in different spatial positions for the substituents: axial, equatorial, pseudo-axial, and pseudo-equatorial. The conformational preference of the ring and its substituents is crucial for understanding the molecule's reactivity and interactions.

In a substituted cyclohexene, the half-chair conformation is the most stable. lookchem.com Substituents at the allylic positions (C3 and C6) can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the pseudo-equatorial position to avoid steric hindrance with the rest of the ring, particularly 1,3-diaxial-like interactions. msu.eduwikipedia.org

For this compound, the bromine atom is on a planar, sp²-hybridized carbon and does not significantly influence the ring's pucker. However, the azido group at the C6 position is on an sp³-hybridized carbon and will have a distinct conformational preference. The steric demand of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers in a cyclohexane (B81311) system. wikipedia.org While A-values are determined for cyclohexane, they provide a good estimate of steric bulk.

Bromo Group: The A-value for bromine is approximately 0.38-0.62 kcal/mol.

Azido Group (N₃): The azido group is a linear group and is considered to have a steric bulk comparable to or slightly greater than a methyl group, with an estimated A-value around 1.0-1.8 kcal/mol.

Given these values, the azido group at the C6 position is expected to have a strong preference for the pseudo-equatorial orientation to minimize steric strain. The molecule would exist predominantly in the conformation where the larger azido group occupies this less hindered position.

Table 3: A-Values (Gibbs Free Energy Difference) for Selected Substituents on Cyclohexane

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.28 |

| -Cl | 0.52 |

| -Br | 0.48 |

| -I | 0.46 |

| -OH | 0.94 (protic solvent) |

| -CH₃ | 1.74 |

| -N₃ (Azido) | ~1.0-1.8 (estimated) |

Source: Data compiled from standard organic chemistry literature. wikipedia.org

The two half-chair conformations of a cyclohexene derivative can interconvert via a ring-flip process. lookchem.com This interconversion proceeds through a higher-energy transition state, which is believed to resemble a boat conformation. lookchem.comacs.org The energy required for this process is the activation energy barrier. For cyclohexene itself, this barrier is relatively low, around 5.3 kcal/mol. lookchem.com

The presence of substituents can alter this barrier. Bulky substituents can raise the energy of the ground state or the transition state, thereby affecting the rate of interconversion. In this compound, the two interconverting half-chair conformers are not energetically equivalent. The conformer with the pseudo-equatorial azido group will be significantly lower in energy than the conformer with the pseudo-axial azido group. The equilibrium will therefore lie heavily in favor of the more stable conformer. The energy difference between these two conformers can be estimated from the A-value of the azido group, suggesting that the population of the conformer with an axial azido group would be very low at room temperature.

Table 4: Experimental Interconversion Barriers (ΔG‡) for Substituted Cyclohexenes

| Compound | Barrier (kcal/mol) |

|---|---|

| Cyclohexene-d₈ | 5.3 |

| 4-Fluorocyclohexene | 5.3 |

| 4-Chlorocyclohexene | 6.3 |

| 4-Bromocyclohexene | 6.3 |

Source: Data from dynamic NMR studies. lookchem.com

The barrier for this compound would be influenced by the azido group at the allylic position. While the data above pertains to substituents at the C4 position, it illustrates the general range of these energy barriers. The specific barrier for the title compound would require dedicated computational or experimental (dynamic NMR) studies.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-glucose |

| L-rhamnose |

| N-bromosuccinimide |

| (DHQD)₂PHAL |

| Candida antarctica lipase B (CAL-B) |

| Pseudomonas cepacia lipase (PCL) |

| Pseudomonas fluorescens lipase |

| Vinyl Acetate |

| Isopropenyl Acetate |

| Vinyl Butyrate |

| Cyclohexene-d₈ |

| 4-Fluorocyclohexene |

| 4-Chlorocyclohexene |

| 4-Bromocyclohexene |

Chirality and Stereoisomerism in Substituted Cyclohexenes

The core structure of this compound features a six-membered ring with a double bond. The carbon atom at position 6, bonded to the azido group, is an allylic stereocenter. The presence of this chiral center means that the molecule and its derivatives can exist as enantiomers, which are non-superimposable mirror images.

When additional substituents are introduced or when the existing ones are modified, the number of possible stereoisomers can increase. For a derivative with 'n' chiral centers, up to 2^n stereoisomers can exist. These can be pairs of enantiomers or diastereomers (stereoisomers that are not mirror images of each other).

A key feature of allylic azides is their ability to undergo a nih.govnih.gov-sigmatropic rearrangement, often referred to as the Winstein rearrangement. nih.govrsc.org This process involves the reversible isomerization of the azide group along the allyl system. For a substituted cyclohexene, this means an equilibrium can exist between different isomers. nih.gov For instance, the azide group at position 6 could potentially equilibrate with an isomer where the azide is at position 3. This dynamic equilibrium adds a layer of complexity to the stereochemical analysis, as the isolation of a single, stable stereoisomer can be challenging. nih.gov

The stereochemical outcome of reactions involving these derivatives is heavily influenced by the facial selectivity of the incoming reagent and the conformational preference of the cyclohexene ring. The synthesis of highly functionalized cyclohexenes with high regio- and stereocontrol has been achieved, often resulting in cis-disubstituted products. nih.gov The specific stereochemistry is typically confirmed through advanced analytical techniques.

Absolute Configuration Determination Methodologies

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers is paramount. Two powerful and commonly employed techniques for this purpose are X-ray crystallography of suitable derivatives and chiral High-Performance Liquid Chromatography (HPLC).

X-ray Crystallography of Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique requires a single, high-quality crystal of the compound or a derivative. The crystal diffracts a beam of X-rays in a unique pattern, which can be mathematically reconstructed to generate a detailed three-dimensional model of the electron density of the molecule. mdpi.com From this model, the precise spatial arrangement of each atom can be determined, and the absolute stereochemistry (R or S) can be assigned unambiguously.

For derivatives of this compound, this would involve synthesizing a crystalline derivative, growing a suitable crystal, and performing the diffraction experiment. The resulting crystallographic data provides key parameters about the crystal's structure.

Table 1: Illustrative Crystallographic Data for a Hypothetical Chiral Cyclohexene Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.85 |

| b (Å) | 10.32 |

| c (Å) | 12.11 |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) ** | 981.5 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

This table is for illustrative purposes and represents typical data obtained from an X-ray crystallography experiment. The Flack parameter is a critical value in determining the absolute structure of a chiral crystal. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique used to separate enantiomers from a racemic mixture. nih.gov This separation is crucial for determining the enantiomeric excess (ee) of a stereoselective reaction and for isolating pure enantiomers for further study. The technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule.

As the mixture of enantiomers passes through the column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions, based on the formation of transient diastereomeric complexes, cause one enantiomer to be retained longer on the column than the other, leading to their separation. nih.gov The output is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the mixture.

The development of an effective chiral HPLC method often involves screening various chiral columns (e.g., those based on polysaccharide derivatives) and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov

Table 2: Example of Chiral HPLC Separation Data for a Racemic Cyclohexene Derivative

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralpak® IB | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralcel® OD-H | n-Hexane/Ethanol (95:5) | 0.8 | 12.1 | 13.5 | 1.8 |

This table illustrates typical results from a chiral HPLC method development experiment. The retention times indicate how long each enantiomer was retained on the column, and the resolution factor (Rs) is a measure of the degree of separation between the two peaks.

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds, offering unparalleled detail regarding the chemical environment of individual atoms.

The ¹H NMR spectrum of 6-azido-1-bromocyclohex-1-ene (B6263198) provides crucial information about the number, connectivity, and chemical environment of the protons within the molecule. Due to the presence of the electron-withdrawing bromine atom and the azide (B81097) group, as well as the double bond, the proton signals are expected to be dispersed over a range of chemical shifts.

Based on established substituent effects and spectral prediction models, the following ¹H NMR data are anticipated for this compound in a standard deuterated solvent like CDCl₃:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2 | ~6.2 - 6.4 | Triplet (t) | J ≈ 4.0 |

| H6 | ~4.0 - 4.2 | Multiplet (m) | - |

| H3, H4, H5 | ~1.7 - 2.4 | Multiplet (m) | - |

The vinylic proton (H2) is expected to resonate at the lowest field due to the deshielding effect of the adjacent bromine atom and the double bond. The proton at the carbon bearing the azide group (H6) would also be significantly deshielded. The remaining methylene (B1212753) protons on the cyclohexene (B86901) ring would appear as a complex multiplet in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework, including the hybridization states of the carbon atoms. The presence of the double bond, the bromine atom, and the azide group will induce significant shifts in the carbon resonances.

Predicted ¹³C NMR chemical shifts for this compound are as follows:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~125 - 130 |

| C2 | ~130 - 135 |

| C6 | ~60 - 65 |

| C3 | ~25 - 30 |

| C4 | ~20 - 25 |

| C5 | ~30 - 35 |

The sp² hybridized carbons of the double bond (C1 and C2) are expected to appear in the downfield region of the spectrum. The carbon atom attached to the bromine (C1) will be deshielded, as will the carbon atom bearing the azide group (C6). The remaining sp³ hybridized methylene carbons will resonate at higher fields.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. Key expected correlations would include the coupling between the vinylic proton (H2) and the adjacent methylene protons (H3), as well as correlations between the protons of the cyclohexene ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations between the vinylic proton (H2) and the carbon bearing the bromine (C1) and the neighboring methylene carbon (C4) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be instrumental in determining the stereochemistry of the substituents on the cyclohexene ring, for example, by observing through-space interactions between the proton at C6 and other protons on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated m/z for C₆H₈⁷⁹BrN₃ | Calculated m/z for C₆H₈⁸¹BrN₃ |

| [M]⁺ | 201.9902 | 203.9881 |

| [M+H]⁺ | 202.9980 | 204.9960 |

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a unique fingerprint that can be used for structural elucidation. The fragmentation pattern of this compound is expected to be influenced by the presence of the azide, the bromine, and the cyclohexene ring.

Key predicted fragmentation pathways include:

Loss of N₂: A characteristic fragmentation of azides is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 Da. This would lead to a significant fragment ion.

Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (⁷⁹Br or ⁸¹Br), leading to a prominent fragment.

Ring Opening and Rearrangements: The cyclohexene ring can undergo various ring-opening and rearrangement reactions upon ionization, leading to a series of smaller fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a powerful analytical technique for the structural elucidation of "this compound." By measuring the absorption of infrared radiation by the molecule, characteristic vibrational modes of its functional groups can be identified, providing direct evidence for the presence of the azido (B1232118), alkene, and bromo moieties.

Characteristic Vibrations of Azido and Alkene Moieties

The IR spectrum of "this compound" is distinguished by the prominent absorption bands corresponding to the azido (-N₃) and alkene (C=C) functional groups. The azido group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration (νas). This band typically appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker. For aryl azides, this asymmetric stretch is often observed in the range of 2100-2140 cm⁻¹. researchgate.net

The carbon-carbon double bond within the cyclohexene ring gives rise to a characteristic stretching vibration (νC=C). For alkenes in general, this absorption is found in the 1680-1640 cm⁻¹ region. libretexts.org The intensity of this peak can vary depending on the substitution pattern around the double bond. Additionally, the vinyl C-H bond of the alkene shows a stretching vibration at a frequency slightly higher than that of alkyl C-H bonds, typically in the range of 3100-3000 cm⁻¹. libretexts.org

A summary of these characteristic vibrations is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium to Weak |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

C-Br Stretching Frequencies

The presence of the bromine atom attached to the cyclohexene ring is confirmed by the carbon-bromine (C-Br) stretching vibration. This absorption occurs in the fingerprint region of the IR spectrum, which is typically complex. The C-Br stretch for alkyl halides is generally observed in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com Specifically for bromoalkenes, the stretching frequency can be influenced by the electronic environment of the double bond. The mass of the bromine atom leads to a lower vibrational frequency compared to C-H or C-C bonds. spectroscopyonline.com

The table below outlines the expected range for the C-Br stretching frequency.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Bromoalkene (C-Br) | C-Br Stretch | 515 - 690 |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-Azido-1-bromocyclohex-1-ene (B6263198), these methods would provide invaluable insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A DFT analysis of this compound would be crucial for understanding its electronic makeup. Calculations would likely focus on the interactions between the cyclohexene (B86901) π-system and the electron-withdrawing bromine atom and the azido (B1232118) group.

Key areas of investigation would include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these frontier orbitals would govern the molecule's reactivity towards nucleophiles and electrophiles. For instance, the LUMO is expected to have significant contributions from the π* antibonding orbital of the carbon-carbon double bond and the σ* antibonding orbital of the carbon-bromine bond, indicating susceptibility to nucleophilic attack at these sites.

Furthermore, DFT calculations would yield important energetic data, such as the molecule's total electronic energy, heat of formation, and dipole moment. These values are essential for comparing the stability of different isomers and for parameterizing molecular mechanics force fields.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, would be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

High-accuracy ab initio calculations would be particularly useful for benchmarking the results obtained from DFT methods and for calculating properties where electron correlation is critical, such as activation energies for chemical reactions. While computationally more demanding, these methods would provide a "gold standard" for the electronic energy and structure of this compound.

Conformational Analysis via Computational Methods

The flexible six-membered ring of this compound can adopt various conformations. Computational methods are essential for identifying the most stable arrangements and understanding the energetic landscape of their interconversion.

Energy Minimization and Conformational Searching

A thorough conformational analysis would begin with a systematic search of the potential energy surface. This involves generating a multitude of possible conformations and then performing geometry optimization and energy minimization for each. The expected low-energy conformations would be variations of the half-chair and boat forms, characteristic of cyclohexene rings.

The presence of the bulky and polar azido and bromo substituents would significantly influence the relative energies of these conformers. Steric hindrance and electrostatic interactions would play a key role in determining the preferred spatial arrangement of these groups.

Prediction of Preferred Stereoisomers

This compound possesses a stereocenter at the carbon atom bearing the azido group. Computational methods can predict the relative stability of the different stereoisomers (R and S). By calculating the electronic energies of the optimized geometries for each stereoisomer, it would be possible to determine the thermodynamically preferred configuration.

The following table illustrates the type of data that would be generated from such a computational analysis, comparing the predicted relative energies of the axial and equatorial conformers of the R and S stereoisomers.

| Stereoisomer | Conformer | Relative Energy (kcal/mol) |

| (R)-6-Azido-1-bromocyclohex-1-ene | Axial | Data not available |

| (R)-6-Azido-1-bromocyclohex-1-ene | Equatorial | Data not available |

| (S)-6-Azido-1-bromocyclohex-1-ene | Axial | Data not available |

| (S)-6-Azido-1-bromocyclohex-1-ene | Equatorial | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this molecule are not available. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates. For this compound, several reaction types could be investigated.

For example, the azide (B81097) group can participate in [3+2] cycloaddition reactions (click chemistry), and the bromine atom can be involved in nucleophilic substitution or elimination reactions. Transition state theory, combined with quantum mechanical calculations, would be used to locate the transition state structures for these processes.

The calculation of the activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Furthermore, analysis of the vibrational frequencies at the transition state would confirm that it is a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below conceptualizes the kind of data that would be sought in a computational study of a hypothetical reaction, such as a nucleophilic substitution at the carbon bearing the bromine atom.

| Reaction Step | Structure | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | Data not available | 0.0 |

| Transition State | [C₆H₈N₃Br---Nu]⁻ | Data not available | Data not available |

| Products | 6-Azido-1-substituted-cyclohex-1-ene + Br⁻ | Data not available | Data not available |

| Note: This table is a template for the expected output of a computational study on a reaction mechanism and does not contain actual data. |

Potential Energy Surface Mapping